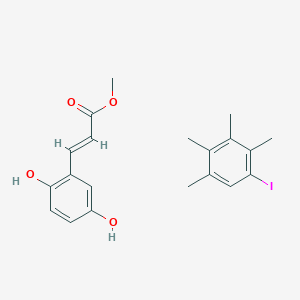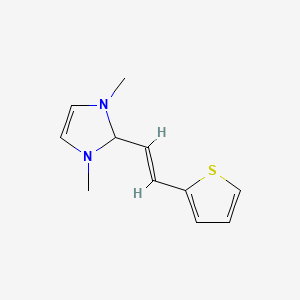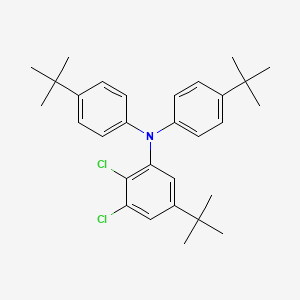
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline is an organic compound characterized by the presence of tert-butyl groups and dichloroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline typically involves the reaction of 2,3-dichloroaniline with tert-butyl-substituted phenyl groups under specific conditions. One common method involves the use of tert-butylphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like isopropanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl moiety and is used in similar synthetic applications.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups and is used in organic synthesis.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with tert-butyl and phenyl groups, used in pharmaceutical research.
Uniqueness
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline is unique due to the presence of both tert-butyl and dichloroaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C30H37Cl2N |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-tert-butyl-N,N-bis(4-tert-butylphenyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C30H37Cl2N/c1-28(2,3)20-10-14-23(15-11-20)33(24-16-12-21(13-17-24)29(4,5)6)26-19-22(30(7,8)9)18-25(31)27(26)32/h10-19H,1-9H3 |
InChI Key |
YKGRODBZKHTULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C(C(=CC(=C3)C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


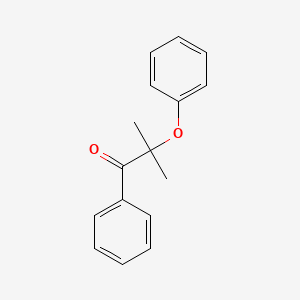
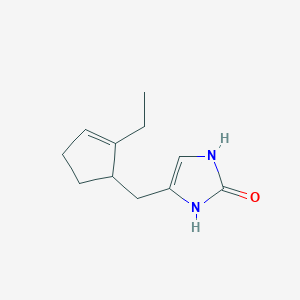
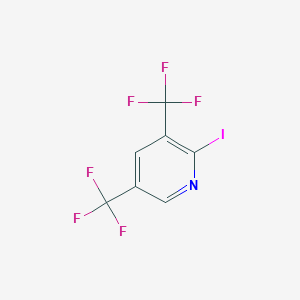
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
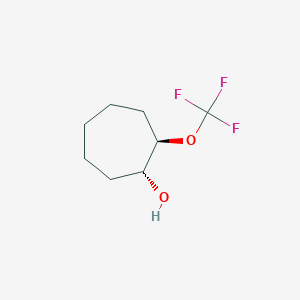
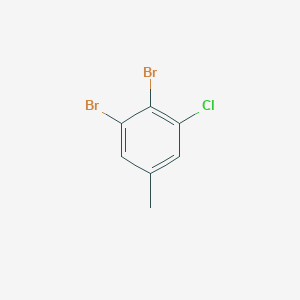
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
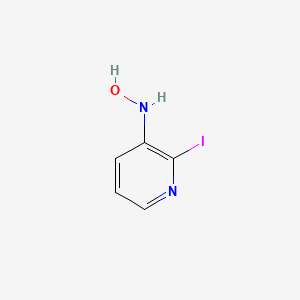
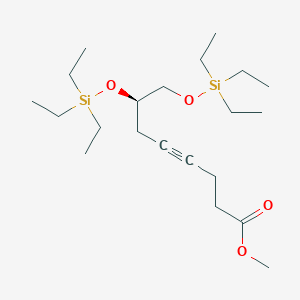
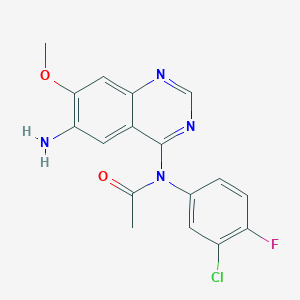
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
